2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

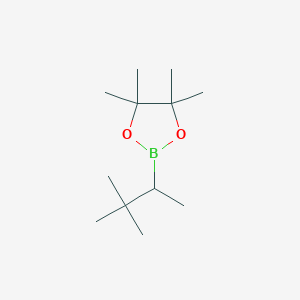

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a branched aliphatic substituent (3,3-dimethylbutan-2-yl) attached to the dioxaborolane core. This compound is part of the pinacol boronate family, known for their stability and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings . The steric bulk of the 3,3-dimethylbutan-2-yl group distinguishes it from aryl- or alkenyl-substituted analogs, influencing its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

2-(3,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-9(10(2,3)4)13-14-11(5,6)12(7,8)15-13/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUZUYZUKDTCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 97571-07-8) is a member of the dioxaborolane family, characterized by its unique boron-containing structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is . The structure features a dioxaborolane ring which is known for its reactivity and ability to participate in various chemical transformations.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane moieties exhibit a range of biological activities including antibacterial and antifungal properties. The biological activity of this compound has been evaluated in several studies.

Antibacterial Activity

A study conducted on various dioxaborolane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus .

Table 1: Antibacterial Activity of Dioxaborolane Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| Compound C | S. epidermidis | 500 |

| Compound D | P. aeruginosa | 250 |

Antifungal Activity

The antifungal activity of the compound has also been explored. In vitro tests showed that several derivatives exhibited potent antifungal effects against Candida albicans, with some compounds achieving complete inhibition at low concentrations .

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) |

|---|---|

| Compound A | 100 |

| Compound B | 200 |

| Compound C | 50 |

Case Studies

- Synthesis and Evaluation : A series of new dioxaborolane derivatives were synthesized and evaluated for their biological activities. The results indicated that the structural variations significantly influenced their antibacterial and antifungal efficacy .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in fungi .

Scientific Research Applications

Organic Synthesis

Dioxaborolane derivatives are widely used in organic synthesis as intermediates or reagents:

- Cross-Coupling Reactions : Dioxaborolanes serve as boron sources in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals .

- Nucleophilic Substitution : The compound can act as a nucleophile in various substitution reactions due to the electrophilic nature of the boron atom .

Materials Science

Dioxaborolanes have applications in the development of new materials:

- Polymer Chemistry : They are utilized in the synthesis of boron-containing polymers which exhibit enhanced thermal and mechanical properties. These materials are being explored for use in high-performance coatings and composites .

- Nanomaterials : Research indicates that dioxaborolanes can be used to create functionalized nanoparticles that have potential applications in drug delivery systems and diagnostics .

Biological Applications

The biological relevance of dioxaborolanes is being investigated:

- Drug Development : Compounds derived from dioxaborolanes are being studied for their potential as therapeutic agents due to their ability to interact with biological targets effectively .

- Bioconjugation : The ability to form stable complexes with biomolecules makes dioxaborolanes suitable for bioconjugation techniques, which are essential in creating targeted drug delivery systems .

Case Study 1: Use in Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of dioxaborolane derivatives in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields of biaryl compounds, showcasing the compound's utility in synthesizing complex organic structures.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Biaryl A + Biaryl B | 85% | Pd catalyst, K2CO3, DMF |

Case Study 2: Development of Boron-Containing Polymers

Research focused on synthesizing a series of boron-containing polymers using dioxaborolane as a precursor. The resulting materials exhibited improved thermal stability compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 80 |

| Polymer B | 300 | 95 |

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The dioxaborolane framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) accommodates diverse substituents, which modulate electronic and steric properties:

Key Observations :

- Aryl substituents (e.g., iodophenyl, chloro-methylphenyl) improve electrophilicity, facilitating cross-couplings but may reduce stability under harsh conditions .

- Alkenyl groups (e.g., styryl) enable stereoselective syntheses, as seen in Rh-catalyzed dehydrogenative borylation .

- Branched alkyl groups (e.g., 3,3-dimethylbutan-2-yl) enhance steric protection of the boron center, improving selectivity in C–H borylation .

Physical and Spectroscopic Properties

- Aryl Derivatives : Often solids (e.g., 2-(3-methanesulfonylphenyl)-dioxaborolane, m.p. 170–173°C ).

- Alkenyl/Alkyl Derivatives : Typically oils (e.g., styryl-dioxaborolane as a pale yellow oil ).

- NMR Signatures : ¹¹B NMR chemical shifts range from 30–31 ppm for most derivatives, indicating similar electronic environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis of analogous dioxaborolanes typically involves coupling boron precursors (e.g., pinacol boronic esters) with substituted aryl/alkyl halides or triflates under palladium-catalyzed conditions. For example, 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via Suzuki-Miyaura coupling, requiring inert atmospheres (N₂/Ar), anhydrous solvents (THF, DMF), and catalysts like Pd(PPh₃)₄ . Critical parameters include stoichiometric control of the boron reagent, reaction temperature (60–100°C), and purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N to suppress decomposition) .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are critical for confirming structural integrity. For example, ¹¹B NMR signals for dioxaborolanes typically appear at δ ~30–35 ppm, as observed in ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₁BCl₂O₃ has a molecular weight of 331.0 g/mol) .

- Purity Assessment : HPLC or GC analysis (≥95% purity) is recommended, with precautions to avoid hydrolysis during sample preparation .

Q. How does the steric bulk of the 3,3-dimethylbutan-2-yl substituent influence reactivity in cross-coupling reactions?

- Methodology : Steric hindrance from bulky groups can reduce reaction rates but improve selectivity. For example, 2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits slower coupling kinetics compared to less hindered analogs, requiring elevated temperatures (80–100°C) and longer reaction times (24–48 hours) . Computational modeling (DFT) can predict steric parameters like Tolman’s cone angle to guide catalyst selection (e.g., bulky ligands like XPhos) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data when using this compound in Suzuki-Miyaura couplings?

- Methodology : Contradictions often arise from variations in solvent polarity, base strength, or catalyst loading. Systematic studies comparing conditions (e.g., K₂CO₃ vs. Cs₂CO₃, THF vs. dioxane) are essential. For instance, 2-(5-chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed improved yields in polar aprotic solvents due to enhanced boronate activation . Cross-referencing with kinetic studies (e.g., monitoring via ¹¹B NMR) can identify rate-limiting steps .

Q. What computational strategies predict the stability of this compound under varying pH or thermal conditions?

- Methodology : Density Functional Theory (DFT) calculations can model hydrolysis pathways. For example, the dioxaborolane ring’s stability correlates with electron-withdrawing substituents on the aryl group, which reduce boron’s Lewis acidity. Molecular dynamics simulations at different temperatures (25–100°C) and pH (1–14) can guide storage protocols (e.g., 2–8°C for moisture-sensitive derivatives) .

Q. How can researchers design derivatives of this compound for targeted medicinal chemistry applications?

- Methodology : Structural analogs (e.g., fluorinated or chlorinated phenyl derivatives) are synthesized to modulate pharmacokinetic properties. For instance, 2-(3,4-difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was modified to enhance blood-brain barrier penetration . SAR (Structure-Activity Relationship) studies using in vitro assays (e.g., enzyme inhibition) and in silico docking (AutoDock Vina) can prioritize candidates .

Q. What advanced purification techniques address challenges in isolating this compound from by-products?

- Methodology : Beyond column chromatography, preparative HPLC with C18 columns and isocratic elution (MeCN/H₂O + 0.1% TFA) resolves closely related impurities. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine was purified to >98% purity using this approach . Cryogenic recrystallization (e.g., from EtOH at –20°C) is also effective for crystalline derivatives .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.